molecular formula C11H10ClFN2O B6621208 4-chloro-N-(2-cyanoethyl)-2-fluoro-N-methylbenzamide

4-chloro-N-(2-cyanoethyl)-2-fluoro-N-methylbenzamide

Cat. No.: B6621208
M. Wt: 240.66 g/mol
InChI Key: PAYCYGIUEGTHGF-UHFFFAOYSA-N
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Description

4-chloro-N-(2-cyanoethyl)-2-fluoro-N-methylbenzamide is an organic compound with the molecular formula C10H9ClN2O It is a derivative of benzamide, characterized by the presence of a chloro group, a cyanoethyl group, and a fluoro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-cyanoethyl)-2-fluoro-N-methylbenzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-cyanoethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with methylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-cyanoethyl)-2-fluoro-N-methylbenzamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzamides.

    Reduction: Formation of primary amines.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

4-chloro-N-(2-cyanoethyl)-2-fluoro-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-cyanoethyl)-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyanoethyl and fluoro groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-cyanoethyl)-N-phenylbenzamide
  • 4-chloro-N-(2-cyanoethyl)-3-nitrobenzenesulfonamide
  • 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide

Uniqueness

4-chloro-N-(2-cyanoethyl)-2-fluoro-N-methylbenzamide is unique due to the presence of both fluoro and cyanoethyl groups, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-chloro-N-(2-cyanoethyl)-2-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2O/c1-15(6-2-5-14)11(16)9-4-3-8(12)7-10(9)13/h3-4,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYCYGIUEGTHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C(=O)C1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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